4-Methyl-4-(1-pyrrolidinyl)piperidine
Overview
Description
4-Methyl-4-(1-pyrrolidinyl)piperidine is a compound that belongs to the class of nitrogen heterocycles . It is used in the synthesis of various bioactive molecules and has been reported to form Hofmann type complexes . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . For instance, a new series of pyrrolidine derivatives was synthesized starting from (2S,4R)-4-hydroxyproline .Molecular Structure Analysis
The molecular structure of 4-Methyl-4-(1-pyrrolidinyl)piperidine is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .Scientific Research Applications
NMR Studies
4-Methyl-4-(1-pyrrolidinyl)piperidine has been the subject of extensive experimental and theoretical studies using nuclear magnetic resonance (NMR) spectroscopy. These studies have focused on its molecular structure and stable forms, with an emphasis on solvent effects on nuclear magnetic shielding tensors. The research has provided valuable insights into the molecular geometry and the fractions of stable conformers of the compound in different solvents (Alver, Parlak, & Bilge, 2011).
Antimycobacterial Properties
Research has led to the discovery of spiro-piperidin-4-ones, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, exhibiting significant antimycobacterial properties. These compounds have shown promise in vitro and in vivo against various strains of Mycobacterium tuberculosis, indicating potential for developing new antimicrobial agents (Kumar et al., 2008).
Corrosion Inhibition
Studies on piperidine derivatives, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, have revealed their potential as corrosion inhibitors. Research involving quantum chemical calculations and molecular dynamics simulations has provided insights into their adsorption and inhibition properties on the corrosion of iron (Kaya et al., 2016).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel analogues of 4-(1-Pyrrolidinyl) Piperidine have been explored for various applications, including their effects on plasma glucose levels (Mushtaq et al., 2010).
Highly Functionalized Dispiro Heterocycles
Research has been conducted on the synthesis of highly functionalized dispiro heterocycles, exploring the potential use of 4-Methyl-4-(1-pyrrolidinyl)piperidine in antimicrobial and antitubercular applications (Dandia, Jain, & Laxkar, 2013).
Parkinson-Like Neurologic Deficit in Primates
Studies have been done on the effects of a novel 4-substituted piperidine, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, in causing Parkinson-like neurologic deficits in primates, contributing to neurological research (Wilkening et al., 1986).
Safety And Hazards
Future Directions
Piperidine derivatives, including 4-Methyl-4-(1-pyrrolidinyl)piperidine, continue to be a focus in drug discovery due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, functionalization, and biological applications of these compounds .
properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(4-6-11-7-5-10)12-8-2-3-9-12/h11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZSQQMKOKWEFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(pyrrolidin-1-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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